molecular formula C13H12Cl2N2O B070643 1-(4-Chlorophenyl)-5-propyl-1H-pyrazole-4-carbonyl chloride CAS No. 175137-18-5

1-(4-Chlorophenyl)-5-propyl-1H-pyrazole-4-carbonyl chloride

Cat. No. B070643
CAS RN: 175137-18-5
M. Wt: 283.15 g/mol
InChI Key: YLYXUXZCBMWGQV-UHFFFAOYSA-N
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Description

This analysis focuses on a class of compounds known for their intriguing chemical and physical properties, with "1-(4-Chlorophenyl)-5-propyl-1H-pyrazole-4-carbonyl chloride" being of specific interest. Pyrazole derivatives are noteworthy for their wide range of applications in various fields due to their unique structural features and reactivity.

Synthesis Analysis

The synthesis of related pyrazole derivatives involves regiospecific reactions that are crucial for determining the final structure of the compound. The correct identification of regioisomers is often challenging and requires sophisticated techniques like single-crystal X-ray analysis for unambiguous determination (Kumarasinghe et al., 2009).

Molecular Structure Analysis

Molecular structure determinations of similar compounds reveal specific conformational behaviors and intramolecular interactions. For instance, the study of a related compound highlighted the importance of C—H⋯O hydrogen bonds in forming molecular chains and the dihedral angles between pyrazole and benzene rings which influence the molecular conformation (Mu et al., 2012).

Scientific Research Applications

  • Synthesis and Structural Studies :

    • The synthesis of various compounds involving chlorophenyl and pyrazole structures, which are closely related to 1-(4-Chlorophenyl)-5-propyl-1H-pyrazole-4-carbonyl chloride, has been a topic of interest. Studies have detailed the process of synthesizing these compounds and analyzing their crystal structures (Zhang, Zhang, & Guo, 2009); (Mu, Yang, Jiang, Fu, & Wan, 2012).
  • Crystal Packing and Molecular Interactions :

    • Investigations into the molecular structure of compounds related to 1-(4-Chlorophenyl)-5-propyl-1H-pyrazole-4-carbonyl chloride have revealed insights into crystal packing, governed by intermolecular interactions like hydrogen bonding (Jing, 2012); (Kumarasinghe, Hruby, & Nichol, 2009).
  • Molecular Conformation and Properties :

    • Studies have focused on the dihedral angles, molecular conformations, and properties of chlorophenyl-pyrazole compounds, contributing to a better understanding of their chemical behavior and potential applications (Shahani, Fun, Ragavan, Vijayakumar, & Venkatesh, 2010); (Aydın, Akkurt, Turanlı, Banoglu, & Ozcelik, 2021).
  • Potential Applications :

    • Although the specific applications of 1-(4-Chlorophenyl)-5-propyl-1H-pyrazole-4-carbonyl chloride are not directly discussed, the structural and chemical analyses of similar compounds suggest potential uses in the development of new materials and pharmaceuticals, given their unique molecular structures and properties.

Safety and Hazards

The safety and hazards associated with this compound would need to be determined experimentally. As a general rule, handling of chemicals should always be done with appropriate personal protective equipment and in a well-ventilated area .

Future Directions

The future directions for research on this compound could include further exploration of its synthesis, characterization of its properties, and investigation of its potential applications. For instance, pyrazole derivatives have been studied for their potential use in medicinal chemistry .

properties

IUPAC Name

1-(4-chlorophenyl)-5-propylpyrazole-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12Cl2N2O/c1-2-3-12-11(13(15)18)8-16-17(12)10-6-4-9(14)5-7-10/h4-8H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLYXUXZCBMWGQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C=NN1C2=CC=C(C=C2)Cl)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00380576
Record name 1-(4-CHLOROPHENYL)-5-PROPYL-1H-PYRAZOLE-4-CARBONYL CHLORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00380576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chlorophenyl)-5-propyl-1H-pyrazole-4-carbonyl chloride

CAS RN

175137-18-5
Record name 1-(4-CHLOROPHENYL)-5-PROPYL-1H-PYRAZOLE-4-CARBONYL CHLORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00380576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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